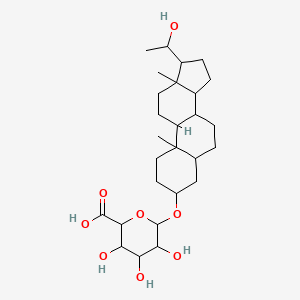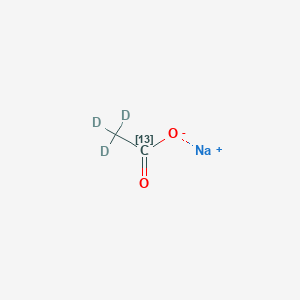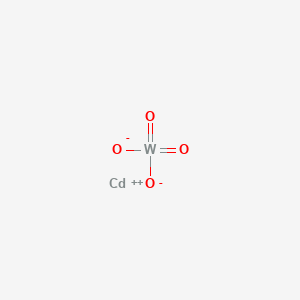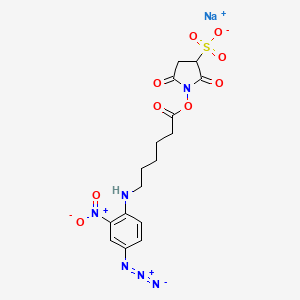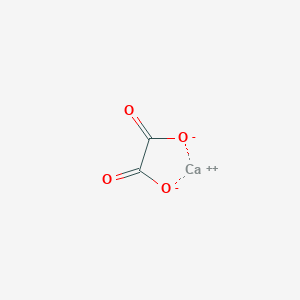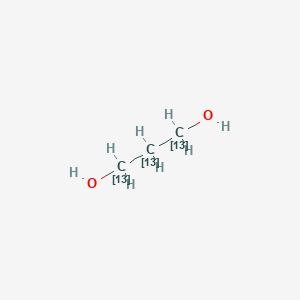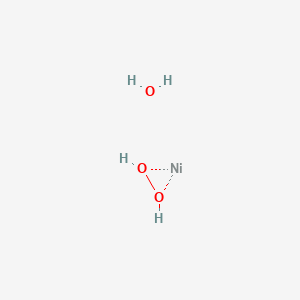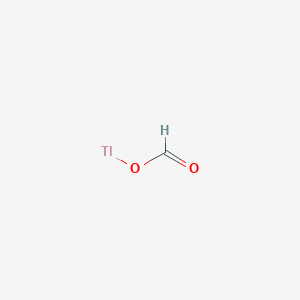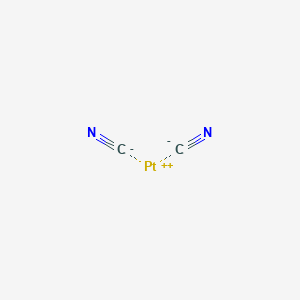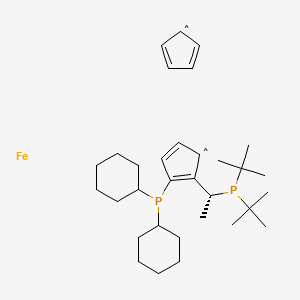
Josiphos SL-J009-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Josiphos SL-J009-2 is a palladacycle complex that belongs to the Josiphos family of ligands. These ligands are known for their high efficiency in catalysis, particularly in cross-coupling reactions. This compound is widely used in organic synthesis due to its ability to facilitate various chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Josiphos SL-J009-2 is synthesized through a series of reactions involving the formation of a palladium complex with a Josiphos ligand. The synthesis typically involves the reaction of a palladium precursor with the Josiphos ligand under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The industrial production also emphasizes safety and environmental considerations, ensuring that the process is both efficient and sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Josiphos SL-J009-2 undergoes various types of reactions, including:
Cross-Coupling Reactions: These include Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.
Buchwald-Hartwig Amination: This reaction involves the formation of carbon-nitrogen bonds.
Hydrogenation: This compound can also facilitate hydrogenation reactions.
Common Reagents and Conditions
The common reagents used in reactions with this compound include:
Aryl Halides: Used in cross-coupling reactions.
Amines: Used in Buchwald-Hartwig amination.
Hydrogen Gas: Used in hydrogenation reactions.
The reaction conditions typically involve the use of solvents such as toluene, ethanol, or dimethylformamide, and the reactions are often carried out at elevated temperatures and pressures .
Major Products Formed
The major products formed from reactions involving this compound include:
Biaryl Compounds: Formed in Suzuki-Miyaura coupling.
Amines: Formed in Buchwald-Hartwig amination.
Hydrogenated Compounds: Formed in hydrogenation reactions.
Aplicaciones Científicas De Investigación
Josiphos SL-J009-2 has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Used in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of Josiphos SL-J009-2 involves the coordination of the Josiphos ligand to the palladium center, which facilitates the activation of substrates and the formation of new chemical bonds. The molecular targets include aryl halides, amines, and hydrogen gas, and the pathways involved include oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Similar Compounds
Josiphos SL-J009-1: Another palladacycle complex with similar catalytic properties.
JackiePhos: A phosphine ligand used in similar cross-coupling reactions.
RockPhos: Another ligand used in palladium-catalyzed reactions.
Uniqueness
Josiphos SL-J009-2 is unique due to its high efficiency and selectivity in catalysis. It offers better performance in certain reactions compared to similar compounds, making it a preferred choice in many synthetic applications .
Propiedades
Fórmula molecular |
C32H52FeP2 |
|---|---|
Peso molecular |
554.5 g/mol |
InChI |
InChI=1S/C27H47P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h14,19-23H,8-13,15-18H2,1-7H3;1-5H;/t21-;;/m1../s1 |
Clave InChI |
FFFWTQLOUUWUJJ-GHVWMZMZSA-N |
SMILES isomérico |
C[C@H](C1=C(C=C[CH]1)P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1=C[CH]C=C1.[Fe] |
SMILES canónico |
CC(C1=C(C=C[CH]1)P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1=C[CH]C=C1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


